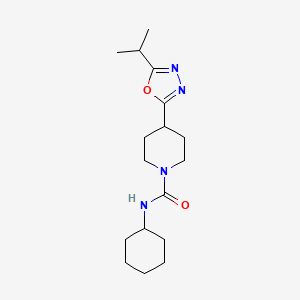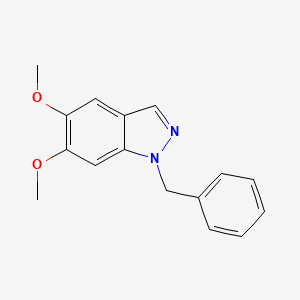
6-fluoro-8-methyl-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Fluoro-8-methyl-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione, also known as FDMB, is an organic compound that has a wide range of applications in the scientific research field. It has been used in the synthesis of other compounds, as a catalyst in organic reactions, and as a reagent in the analysis of biological samples. In addition, FDMB has been studied for its biochemical and physiological effects, and its potential use in laboratory experiments.
Scientific Research Applications
6-fluoro-8-methyl-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione has been used in a variety of scientific research applications. It has been used as a catalyst in organic reactions, including the synthesis of other compounds, such as 2-amino-6-fluoro-8-methylbenzoxazine. It has also been used as a reagent in the analysis of biological samples, such as proteins. In addition, 6-fluoro-8-methyl-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione has been studied for its biochemical and physiological effects, and its potential use in laboratory experiments.
Mechanism of Action
The mechanism of action of 6-fluoro-8-methyl-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione is not fully understood. However, it is believed that 6-fluoro-8-methyl-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione binds to certain enzymes in the body and inhibits their activity. This inhibition of enzyme activity can lead to a variety of biochemical and physiological effects, including the inhibition of certain metabolic pathways.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-fluoro-8-methyl-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione have been studied in a variety of organisms, including mammals, amphibians, and insects. In mammals, 6-fluoro-8-methyl-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione has been shown to inhibit certain metabolic pathways, such as the synthesis of fatty acids and cholesterol. In amphibians, 6-fluoro-8-methyl-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione has been shown to inhibit the synthesis of proteins and nucleic acids. In insects, 6-fluoro-8-methyl-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione has been shown to inhibit the synthesis of proteins and lipids.
Advantages and Limitations for Lab Experiments
The use of 6-fluoro-8-methyl-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione in laboratory experiments has several advantages. 6-fluoro-8-methyl-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione is relatively inexpensive and easy to synthesize, and it can be used in a variety of experiments. In addition, 6-fluoro-8-methyl-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione is relatively stable and can be stored for long periods of time. However, there are some limitations to the use of 6-fluoro-8-methyl-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione in laboratory experiments. For example, 6-fluoro-8-methyl-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione is not very soluble in water, which can limit its use in some experiments. In addition, the effects of 6-fluoro-8-methyl-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione on biological samples are not always predictable, which can lead to unexpected results.
Future Directions
The potential future directions of 6-fluoro-8-methyl-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione research are numerous. 6-fluoro-8-methyl-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione could be further studied for its biochemical and physiological effects in a variety of organisms. In addition, 6-fluoro-8-methyl-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione could be used to synthesize a variety of compounds, such as drugs and other organic molecules. Finally, 6-fluoro-8-methyl-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione could be used to develop new laboratory techniques, such as high-throughput screening of compounds for their potential therapeutic effects.
Synthesis Methods
The synthesis of 6-fluoro-8-methyl-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione is a two-step process that involves the reaction of benzoxazine with an acid chloride. In the first step, benzoxazine is reacted with an acid chloride, such as 2-chloro-6-fluoro-8-methylbenzoxazine, to form a salt intermediate. This intermediate is then treated with an alkaline solution, such as potassium hydroxide, to form 6-fluoro-8-methyl-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione. This method is relatively simple and inexpensive, and can be used to synthesize a variety of compounds.
properties
IUPAC Name |
6-fluoro-8-methyl-1H-3,1-benzoxazine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FNO3/c1-4-2-5(10)3-6-7(4)11-9(13)14-8(6)12/h2-3H,1H3,(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFYAVHMLOZWPPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1NC(=O)OC2=O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-fluoro-8-methyl-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-(1,3-Benzodioxol-5-ylamino)-2-oxoethyl] 3-methoxybenzoate](/img/structure/B2974203.png)


![N-[2-(3,4-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]butanamide](/img/structure/B2974208.png)
![1-[6-(4-ethylphenoxy)pyrimidin-4-yl]-N-(4-methoxybenzyl)piperidine-4-carboxamide](/img/structure/B2974209.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-(morpholinosulfonyl)furan-2-carboxamide](/img/structure/B2974215.png)






